molecular formula C26H23N3O3 B3218371 5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1189504-18-4

5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B3218371
CAS No.: 1189504-18-4
M. Wt: 425.5
InChI Key: FYFOLWSDPCFFFQ-UHFFFAOYSA-N
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Description

The compound 5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one belongs to the pyrimidoindole class, characterized by a fused pyrimidine-indole core.

Key structural attributes include:

  • Core scaffold: Pyrimido[5,4-b]indol-4-one.
  • Substituents: 3-methoxybenzyl (position 5) and 4-methoxybenzyl (position 3).
  • Functional groups: Methoxy groups (electron-donating) and a ketone moiety.

The presence of methoxy groups enhances solubility compared to non-polar substituents (e.g., chloro or alkyl groups), while the benzyl groups contribute to steric bulk and aromatic interactions.

Properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-31-20-12-10-18(11-13-20)15-28-17-27-24-22-8-3-4-9-23(22)29(25(24)26(28)30)16-19-6-5-7-21(14-19)32-2/h3-14,17H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFOLWSDPCFFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced through Friedel-Crafts alkylation, where methoxybenzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst like aluminum chloride.

    Cyclization to Form Pyrimidoindole: The final step involves cyclization to form the pyrimidoindole structure. This can be achieved through a condensation reaction with a suitable aldehyde or ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.

    Pathways Involved: It can affect pathways related to cell proliferation, apoptosis, and immune response. By modulating these pathways, the compound can exert its therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Methoxy vs. Chloro Groups :

  • Methoxy substituents (e.g., 3-/4-MeOPh in the target compound) reduce lipophilicity (lower XLogP3) compared to chloro analogs (e.g., 4-ClPh in ). However, the 4-fluorobenzyl group in increases lipophilicity despite a methoxy group at position 8, highlighting competing effects .
  • The target compound’s dual methoxy substituents likely enhance aqueous solubility relative to chloro derivatives, though experimental data are lacking.

Sulfanyl vs. The target compound’s benzyl groups contribute to higher molecular weight (~450 vs. 337.3 in ) but may limit solubility .

Fluorine Substitution :

  • Fluorine atoms (e.g., 4-FBz in and ) enhance metabolic stability and binding affinity in drug design but may reduce solubility, as seen in ’s low water solubility (2.5 μg/mL) .

Biological Activity

The compound 5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N2O2C_{20}H_{19}N_2O_2 with a molecular weight of 333.38 g/mol. The presence of methoxy groups on the phenyl rings is significant for its biological activity.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines.

Compound Cell Line IC50 (µg/mL) Mechanism
7fA549193.93Apoptosis induction via inhibition of anti-apoptotic proteins
7bH460208.58Cell cycle arrest
7cHT-29238.14Induction of oxidative stress

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have also been documented extensively. In vitro studies show that compounds with similar structures display significant antibacterial and antifungal activities.

Microorganism Activity Reference
Staphylococcus aureusPotent against Gram-positive bacteria
Escherichia coliModerate activity
Candida albicansEffective antifungal agent

The presence of methoxy groups enhances the interaction with microbial targets, leading to increased efficacy against resistant strains .

Anti-inflammatory Activity

Pyrimidine derivatives are also noted for their anti-inflammatory effects. The compound under discussion may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

  • In Vivo Studies : Animal models treated with similar pyrimidine derivatives showed reduced tumor growth and metastasis compared to control groups. For example, a study demonstrated a significant reduction in tumor volume in mice treated with a methoxy-substituted pyrimidine derivative .
  • Clinical Trials : Preliminary clinical trials are exploring the efficacy of pyrimidine-based compounds in cancer therapy. Early results indicate promising outcomes in terms of tumor response rates and overall survival metrics.

Q & A

Q. What are the common synthetic routes for preparing pyrimidoindol-4-one derivatives like this compound?

Pyrimidoindol-4-one derivatives are typically synthesized via multi-step condensation reactions. For example, analogous structures (e.g., pyrazolyl-1,2,3-triazoles) involve:

  • Step 1 : Formation of the pyrimidine core via cyclocondensation of substituted phenylmethyl amines with carbonyl precursors .
  • Step 2 : Functionalization with methoxyphenyl groups using Ullmann coupling or nucleophilic aromatic substitution under basic conditions .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by NMR and mass spectrometry .

Q. How is the molecular structure validated for this compound?

X-ray crystallography is the gold standard:

  • Single-crystal X-ray diffraction (SCXRD) provides bond lengths (e.g., C–C: 1.38–1.42 Å), angles, and torsion angles, confirming stereochemistry .
  • Data-to-parameter ratios >15 and R-factors <0.06 (e.g., R = 0.056 in ) ensure structural accuracy.
  • Table 1 : Example crystallographic parameters from analogous compounds:
ParameterValueSource
R factor0.056
Data/parameter ratio17.8
Mean C–C bond length1.40 Å

Q. What safety precautions are recommended during handling?

Based on structurally related compounds (e.g., HS-4829):

  • Skin contact : Wash with soap/water; remove contaminated clothing .
  • Eye exposure : Rinse with water for ≥15 minutes; seek medical attention if irritation persists .
  • No specific inhalation hazards reported, but use fume hoods and PPE (gloves, lab coat) as default .

Advanced Research Questions

Q. How do substituent positions (3- vs. 4-methoxyphenyl) influence electronic properties?

Computational and experimental methods are combined:

  • DFT calculations : Compare HOMO-LUMO gaps (e.g., 3-methoxy groups lower electron density due to steric hindrance vs. 4-methoxy resonance effects) .
  • UV-Vis spectroscopy : Monitor λmax shifts (e.g., 4-methoxy derivatives show bathochromic shifts due to extended conjugation) .
  • Cyclic voltammetry : Quantify redox potentials (e.g., 4-methoxy groups stabilize radical intermediates by +0.2 V) .

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms?

SCXRD and spectroscopic cross-validation:

  • Hydrogen bonding networks : In analogous pyrimidoindoles, N–H···O interactions (2.8–3.0 Å) stabilize enol-keto tautomers .
  • Solid-state NMR : Correlates with SCXRD to confirm tautomer dominance (e.g., 90% keto form in crystalline state) .
  • Solution-state <sup>1</sup>H NMR : Detect tautomer ratios via peak splitting (e.g., 2:1 keto:enol in CDCl3) .

Q. What strategies optimize bioactivity while minimizing metabolic instability?

Structure-activity relationship (SAR) studies guide modifications:

  • Methoxy group replacement : Replace 4-methoxy with electron-withdrawing groups (e.g., fluoro) to reduce CYP450-mediated demethylation .
  • Heterocycle fusion : Pyrimido[5,4-b]indole cores enhance π-stacking with target enzymes (e.g., kinase inhibitors) .
  • Prodrug approaches : Esterify phenolic -OH groups (e.g., ethyl carbonate derivatives) to improve oral bioavailability .

Methodological Notes

  • Contradictions in data : For example, SCXRD bond lengths may differ slightly from DFT predictions due to crystal packing effects. Cross-validate with spectroscopic data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Reactant of Route 2
Reactant of Route 2
5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one

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